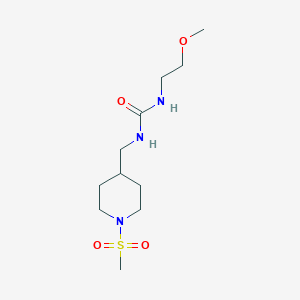

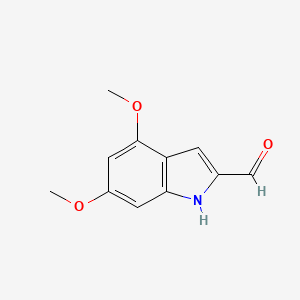

![molecular formula C9H11N3O B2806792 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile CAS No. 265314-32-7](/img/structure/B2806792.png)

6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is a chemical compound that is available from suppliers such as Maybridge, Ltd., and BIONET - Key Organics Ltd . It is also known by registry numbers ZINC000020230171 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, which is a basic aromatic heterocyclic compound . The InChI code for this compound is 1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 180.21 . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Metal-Promoted Reactions :

- Nickel(II) complexes were formed by reacting pyridine-2-carbonitrile with amino alcohols, showcasing the potential for creating complex compounds under mild conditions. This method presents new avenues for 2-oxazoline preparation and highlights the reactivity of pyridine derivatives under catalytic conditions (Segl′a & Jamnický, 1993).

Interactions with Biological Molecules :

- Studies have explored the interaction between pyrazolo[3,4-b]pyridine derivatives and lysozyme, demonstrating significant binding and conformational changes in lysozyme. This suggests potential for biochemical applications, particularly in understanding protein-ligand interactions (Wu et al., 2007).

Synthesis of Multifunctional Derivatives :

- The synthesis of new multifunctional derivatives, such as 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitriles, has been achieved through tricomponent condensation. This illustrates the compound's versatility in forming diverse chemical structures (Paponov et al., 2021).

Copper and Cobalt Complex Formation :

- Research shows the formation of copper and cobalt complexes containing 2-pyridinyl-2-oxazolines. The study provides insights into the stereochemistry and ligand coordination in these complexes, contributing to our understanding of metal-ligand interactions (Segl et al., 1998).

Formation of Pyridine Derivatives :

- Investigations into the chemical transformations of pyridine derivatives under nucleophilic conditions have led to the creation of various heterocyclic systems. This study extends the scope of pyridine carbonitriles in synthetic organic chemistry (Ibrahim & El-Gohary, 2016).

Regioselective Conversion :

- The regioselective conversion of pyridones into aminopyridones has been achieved, providing a new method for producing aminopyridine derivatives. This work contributes to the field of heterocyclic chemistry and the synthesis of pyridine analogs (Katritzky et al., 1995).

Direcciones Futuras

Given the potential bioactive properties of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” and similar compounds, future research could focus on exploring their potential applications in the pharmaceutical sector . Additionally, efforts could be made to develop more potent, new, and safe synthetic methodologies for these types of compounds .

Propiedades

IUPAC Name |

6-[2-hydroxyethyl(methyl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(4-5-13)9-3-2-8(6-10)7-11-9/h2-3,7,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCZBVMOYAHGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

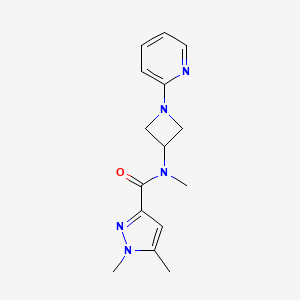

![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B2806710.png)

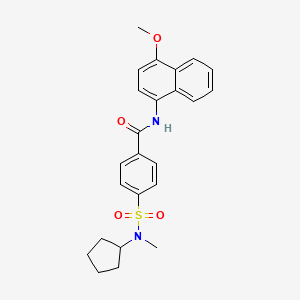

![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)

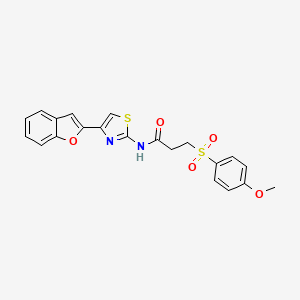

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806718.png)

![N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2806728.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)